2-Undecyloxirane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

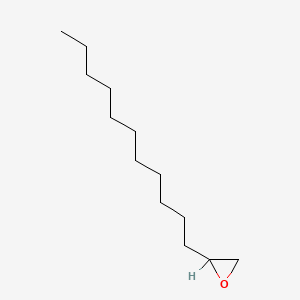

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-undecyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-13-12-14-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAPVLMBPUYKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925402 | |

| Record name | 2-Undecyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66587-57-3, 12609-83-5 | |

| Record name | Epoxides, C13-16-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066587573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxides, C13-16-alkyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Undecyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epoxides, C13-16-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Undecyloxirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecyloxirane, also known as 1,2-epoxytridecane, is a valuable chemical intermediate in the synthesis of various organic molecules, including those with potential applications in drug development. Its oxirane ring provides a reactive site for nucleophilic attack, allowing for the introduction of diverse functional groups. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of the chemical processes. The information presented herein is intended to equip researchers and professionals in the field of drug development and organic synthesis with the necessary knowledge to produce and characterize this important epoxide.

Introduction

This compound (C₁₃H₂₆O) is a long-chain terminal epoxide. The high reactivity of the three-membered ether ring makes it a versatile building block in organic synthesis. The ring-opening reactions of this compound with various nucleophiles can lead to the formation of a wide range of functionalized long-chain alkanes, which are structural motifs present in many biologically active molecules. This guide will detail the most common and effective methods for the synthesis of this compound, including direct epoxidation of the corresponding alkene and a two-step halohydrin formation-cyclization sequence.

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the epoxidation of its precursor, 1-tridecene (B165156). Several methods exist for this transformation, with the choice of reagent and conditions influencing the reaction's efficiency, cost, and environmental impact.

Epoxidation with Peroxy Acids

A widely used and reliable method for the synthesis of epoxides is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism, often referred to as the Prilezhaev reaction, where an oxygen atom is transferred from the peroxy acid to the double bond of the alkene.

Reaction Scheme:

Caption: Epoxidation of 1-tridecene to this compound using m-CPBA.

Experimental Protocol:

A detailed experimental protocol for a similar long-chain epoxide, 2-dodecyloxirane, can be adapted for the synthesis of this compound.

-

Reaction Setup: In a flask equipped with a mechanical stirrer and an addition funnel, dissolve 1-tridecene (1.0 equivalent) in dichloromethane (CH₂Cl₂).

-

Reagent Addition: While stirring the solution, add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in CH₂Cl₂ dropwise. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the reaction mixture is washed with a solution of sodium bisulfite (NaHSO₃) to reduce the excess peroxy acid, followed by a wash with a saturated solution of sodium bicarbonate (NaHCO₃) to remove the resulting m-chlorobenzoic acid. The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel.

Chemoenzymatic Epoxidation

In recent years, "green" chemistry approaches have gained prominence. Chemoenzymatic epoxidation offers a more environmentally friendly alternative to traditional methods. This method often utilizes a lipase (B570770) to catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide, which then epoxidizes the alkene.

Reaction Scheme:

Caption: Chemoenzymatic epoxidation of 1-tridecene.

Experimental Protocol:

-

Reaction Setup: In a suitable solvent, combine 1-tridecene, a carboxylic acid (e.g., octanoic acid), and an immobilized lipase (e.g., Novozym 435).

-

Reagent Addition: Slowly add hydrogen peroxide (H₂O₂) to the mixture.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-40 °C) with stirring for a specified period.

-

Work-up and Purification: The enzyme is removed by filtration, and the product is isolated and purified using similar techniques as described for the m-CPBA method.

Halohydrin Formation and Cyclization

Another classic method for synthesizing epoxides involves a two-step process: the formation of a halohydrin from the alkene, followed by an intramolecular Williamson ether synthesis to form the epoxide.

Reaction Scheme:

Caption: Two-step synthesis of this compound via a bromohydrin.

Experimental Protocol:

-

Halohydrin Formation: React 1-tridecene with bromine (Br₂) in the presence of water. This results in the anti-addition of -Br and -OH across the double bond, forming the corresponding bromohydrin.

-

Epoxide Formation: Treat the isolated bromohydrin with a base, such as sodium hydroxide (NaOH). The base deprotonates the hydroxyl group, and the resulting alkoxide undergoes an intramolecular Sₙ2 reaction, displacing the bromide to form the epoxide ring.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of long-chain epoxides, which can be considered representative for this compound.

| Synthesis Method | Reagents | Typical Yield (%) | Purity (%) | Reference |

| m-CPBA Epoxidation | m-CPBA, CH₂Cl₂ | 85-95 | >95 | Generic protocols for similar epoxides |

| Chemoenzymatic Epoxidation | Lipase, Octanoic Acid, H₂O₂ | 70-90 | >98 | Published chemoenzymatic methods |

| Halohydrin Route | Br₂, H₂O; then NaOH | 75-85 | >95 | General organic chemistry principles |

Purification and Characterization

Purification

Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is typically effective. A starting mixture of 2-5% ethyl acetate in hexanes can be gradually increased to elute the product. The progress of the separation is monitored by TLC.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the oxirane ring of terminal epoxides typically appear in the range of δ 2.4-2.9 ppm. The methylene (B1212753) protons adjacent to the epoxide appear around δ 1.5 ppm. The terminal methyl group of the undecyl chain will be a triplet around δ 0.9 ppm.

-

¹³C NMR: The carbon atoms of the oxirane ring in terminal epoxides typically resonate in the range of δ 45-55 ppm.

Representative NMR Data for Long-Chain Terminal Epoxides:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ~2.7-2.9 | m |

| ~2.4-2.6 | m | |

| ~1.2-1.6 | m | |

| ~0.9 | t | |

| ¹³C NMR | ~52-54 | CH |

| ~46-48 | CH₂ | |

| ~32-34 | CH₂ | |

| ~29-30 | (CH₂)n | |

| ~22-23 | CH₂ | |

| ~14 | CH₃ |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for confirming the purity and identity of this compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern will be characteristic of a long-chain epoxide, with common losses of alkyl fragments.

Expected Fragmentation Pattern:

-

α-cleavage: Cleavage of the C-C bond adjacent to the oxirane ring.

-

Rearrangements: Hydrogen rearrangements can lead to characteristic fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and characterization of this compound. The epoxidation of 1-tridecene using m-CPBA remains a robust and high-yielding method, while chemoenzymatic approaches offer a greener alternative. The provided experimental protocols and data will be a valuable resource for researchers and professionals engaged in the synthesis of this and related long-chain epoxides for applications in drug development and other areas of chemical research. Careful execution of the described procedures and analytical techniques will ensure the successful preparation and characterization of high-purity this compound.

An In-depth Technical Guide to 2-Undecyloxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecyloxirane, also known as 1,2-Epoxytridecane, is a long-chain terminal epoxide. Epoxides are a class of cyclic ethers containing a three-membered ring. This structural feature imparts significant ring strain, making them highly reactive towards nucleophiles and valuable intermediates in organic synthesis. In the context of drug development and biomedical research, the epoxide functional group is present in several natural products and approved pharmaceuticals. Long-chain epoxides, in particular, are of interest due to their hydrophobic nature, which can influence their biological activity and potential applications in drug delivery systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

A critical first step in working with any chemical is to accurately identify it. This compound is associated with several CAS (Chemical Abstracts Service) numbers, which can distinguish between the racemic mixture and its stereoisomers.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1,2-Epoxytridecane, 1-Tridecene (B165156) oxide, Oxirane, 2-undecyl- |

| Molecular Formula | C13H26O |

| Molecular Weight | 198.35 g/mol |

| CAS Number (Racemate) | 1713-31-1 |

| CAS Number ((R)-enantiomer) | 59829-81-1 |

| Deprecated CAS Numbers | 12609-83-5, 68920-72-9[1] |

Quantitative physical and spectral data are essential for compound characterization and quality control. Below is a summary of key properties for this compound.

| Property | Value |

| Boiling Point | 138 °C at 15 mmHg |

| Density | 0.841 g/mL at 25 °C |

| Refractive Index | n20/D 1.438 |

| 13C NMR Spectra | Available[2] |

| Infrared (IR) Spectrum (Vapor Phase) | Available[2] |

| Mass Spectrum (GC-MS) | Available[2] |

Experimental Protocols

Synthesis of this compound from 1-Tridecene

This protocol describes the oxidation of 1-tridecene to form this compound.

Materials:

-

1-Tridecene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tridecene (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidizing Agent: To the cooled solution, add m-CPBA (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-tridecene) is consumed.

-

Workup:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.

-

Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Potential Applications in Drug Development and Biological Role

While specific drug development programs centered on this compound are not prominent in the public literature, its chemical nature as a long-chain epoxide suggests several areas of potential interest for researchers.

1. Building Block in Medicinal Chemistry: Epoxides are versatile synthetic intermediates. The ring-opening of this compound with various nucleophiles (e.g., amines, thiols, alcohols) can lead to a diverse range of functionalized long-chain alkanes. These products can be explored as potential drug candidates or as components of larger drug molecules, where the long alkyl chain can modulate properties such as lipophilicity and membrane permeability.

2. Drug Delivery Systems: Long-chain hydrophobic molecules are key components of amphiphilic polymers used in drug delivery. These polymers can self-assemble into micelles or other nanostructures that can encapsulate and deliver poorly water-soluble drugs. This compound can be used as a monomer in the synthesis of such polymers.

3. Biological Signaling Pathways: In biological systems, epoxides of fatty acids, known as epoxyeicosatrienoic acids (EETs), are important signaling molecules involved in the regulation of inflammation, blood pressure, and pain. These endogenous epoxides are metabolized by a class of enzymes called epoxide hydrolases (EHs), which convert the epoxide to the corresponding diol. The introduction of exogenous long-chain epoxides like this compound could potentially interact with these pathways, either by acting as a substrate for epoxide hydrolases or by inhibiting them. The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy being explored for the treatment of hypertension and inflammatory diseases.

Conclusion

This compound is a valuable chemical entity with potential applications in organic synthesis and biomedical research. Its synthesis is straightforward via the epoxidation of 1-tridecene. While its direct applications in drug development are not yet well-defined, its structural similarity to endogenous signaling molecules and its utility as a building block for complex molecules and polymers make it a compound of interest for further investigation. Researchers in drug discovery and materials science can utilize the information presented in this guide for the synthesis, characterization, and exploration of this compound in their respective fields.

References

An In-depth Technical Guide to 2-Undecyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Undecyloxirane, a valuable chemical intermediate. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its current and potential applications, particularly within the realms of scientific research and drug development.

Chemical and Physical Properties

This compound, also known by its synonyms 1,2-epoxytridecane and 1-tridecene (B165156) oxide, is an epoxide with the molecular formula C13H26O[1][2]. The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C13H26O[1][2] |

| Molecular Weight | 198.34 g/mol [1] |

| CAS Number | 1713-31-1 |

| Appearance | Clear, colorless liquid |

| Boiling Point | 138 °C at 15 mmHg |

| Density | 0.841 g/mL at 25 °C |

| Refractive Index | 1.438 at 20 °C |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved through the epoxidation of its corresponding alkene, 1-tridecene. This reaction involves the conversion of the double bond in the alkene to an epoxide ring. While various epoxidizing agents can be employed, a common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials and Equipment

-

1-tridecene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite (B76179) solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-tridecene in dichloromethane (DCM). Begin stirring the solution at room temperature.

-

Addition of Oxidizing Agent: Cool the solution in an ice bath. Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the stirred solution of 1-tridecene. The slow addition is crucial to control the reaction temperature, as the epoxidation reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (1-tridecene).

-

Work-up: Once the reaction is complete, quench the excess m-CPBA by adding a saturated sodium sulfite solution.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove the acidic byproducts, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Below is a workflow diagram illustrating the synthesis and purification process.

Applications in Research and Drug Development

The high reactivity of the epoxide ring in this compound makes it a versatile intermediate in organic synthesis. This reactivity allows for the introduction of various functional groups through ring-opening reactions, making it a valuable building block for the synthesis of more complex molecules.

Affinity Chromatography

One of the documented applications of this compound is in the preparation of affinity chromatography media. A patent describes the use of 1,2-epoxyalkanes, including 1,2-epoxytridecane, in the composition of an epoxy-activated affinity chromatography medium. This medium is designed to have a high density of epoxy groups on the surface, which allows for the efficient coupling of ligands for affinity chromatography.

The logical relationship for the preparation of such a medium is depicted below.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecyloxirane, also known by its systematic IUPAC name 1,2-Epoxytridecane, is a long-chain aliphatic epoxide. Epoxides are a class of cyclic ethers containing a three-membered ring. This strained ring structure makes them highly reactive and thus valuable intermediates in a variety of chemical syntheses. Their reactivity also underlies their biological activities, which can range from therapeutic to toxicological effects. This technical guide provides a comprehensive overview of this compound, its synonyms, related compounds, synthesis, physicochemical properties, and biological significance, with a focus on its metabolism and potential mechanisms of action.

Nomenclature and Identification

This compound is known by several synonyms, which are often used interchangeably in scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| Systematic Name | 1,2-Epoxytridecane |

| Common Synonyms | 1-Tridecene (B165156) oxide, Undecyloxirane, Oxirane, 2-undecyl- |

| CAS Number | 1713-31-1 |

| Molecular Formula | C₁₃H₂₆O |

| Molecular Weight | 198.35 g/mol |

| InChI Key | ZKAPVLMBPUYKKP-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound and its close homolog, 1,2-Epoxytetradecane, are summarized below. These properties are crucial for understanding their behavior in both chemical reactions and biological systems.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (1,2-Epoxytridecane) | 1,2-Epoxytetradecane |

| Molecular Formula | C₁₃H₂₆O | C₁₄H₂₈O |

| Molecular Weight ( g/mol ) | 198.35 | 212.37 |

| Boiling Point (°C) | 138 °C at 15 mmHg | 95-96 °C at 0.4 mmHg[1][2][3] |

| Density (g/mL at 25°C) | 0.841 | 0.845 |

| Refractive Index (n20/D) | 1.438 | 1.4408 |

| Flash Point (°C) | 100 °C (closed cup) | >110 °C |

| Water Solubility | Insoluble | 130 µg/L at 20°C |

| Appearance | Not specified | Clear colorless mobile liquid with an ether-like odor |

Synthesis and Experimental Protocols

Long-chain 1,2-epoxyalkanes like this compound are typically synthesized by the epoxidation of the corresponding terminal alkene. A general and reliable method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). Another common method is through the formation of a halohydrin followed by intramolecular cyclization. A detailed protocol for a related compound, 1,2-Epoxytetradecane, which can be adapted for this compound, is provided below.

Experimental Protocol: Epoxidation of 1-Tridecene

This protocol describes the synthesis of this compound (1,2-Epoxytridecane) from 1-tridecene. The same procedure can be followed using 1-tetradecene (B72687) to synthesize 1,2-epoxytetradecane.

Materials:

-

1-Tridecene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tridecene (1.0 equivalent) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.

-

Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxy acid. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude epoxide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Biological Activity and Mechanism of Action

Aliphatic epoxides, including this compound, are known to exhibit a range of biological activities. Their high reactivity allows them to interact with cellular nucleophiles such as proteins and nucleic acids. This can lead to cytotoxicity and genotoxicity.

Metabolism by Soluble Epoxide Hydrolase

A primary metabolic pathway for endogenous and xenobiotic epoxides is enzymatic hydrolysis catalyzed by epoxide hydrolases. Long-chain aliphatic epoxides are particularly good substrates for soluble epoxide hydrolase (sEH). This enzyme converts the epoxide to its corresponding vicinal diol, 1,2-tridecanediol in the case of this compound. This biotransformation generally leads to a less reactive and more water-soluble compound that can be more easily excreted.

The activity of sEH is a critical determinant of the biological effects of epoxy fatty acids and related compounds. Inhibition of sEH can lead to an accumulation of the epoxide, which may have beneficial anti-inflammatory and analgesic effects in the case of certain endogenous epoxides. Conversely, for some xenobiotic epoxides, the diol metabolite may be more toxic than the parent epoxide.

Genotoxicity and Cytotoxicity

The strained epoxide ring of this compound is susceptible to nucleophilic attack by biological macromolecules, including DNA. This can lead to the formation of DNA adducts, which if not repaired, can result in mutations and potentially carcinogenesis. Studies on various alkene epoxides have demonstrated their genotoxic potential in vitro. The cytotoxicity of long-chain aliphatic epoxides has also been investigated, with some studies suggesting that the corresponding diols, formed via sEH metabolism, can be more cytotoxic than the parent epoxides.

Related Compounds

The chemical and biological properties of this compound are shared by other long-chain aliphatic epoxides.

Table 3: Related Long-Chain Aliphatic Epoxides

| Compound Name | Molecular Formula | Key Features and Applications |

| 1,2-Epoxydodecane | C₁₂H₂₄O | A shorter-chain homolog, also used in chemical synthesis. |

| 1,2-Epoxytetradecane | C₁₄H₂₈O | A close homolog with very similar properties, used in the preparation of polymeric prodrugs for cancer treatment. |

| 1,2-Epoxyhexadecane | C₁₆H₃₂O | A longer-chain homolog used in various industrial applications. |

| 1,2-Epoxyoctadecane | C₁₈H₃₆O | A saturated analog of epoxidized oleic acid, studied for its material properties. |

These related compounds are valuable for structure-activity relationship (SAR) studies to understand how the length of the aliphatic chain influences the physicochemical properties and biological activities of this class of molecules.

Conclusion

This compound is a reactive long-chain aliphatic epoxide with potential applications in chemical synthesis and as a subject of toxicological and pharmacological research. Its synthesis is readily achieved through the epoxidation of 1-tridecene. The biological activity of this compound is largely dictated by the reactivity of its epoxide ring, leading to potential genotoxicity and cytotoxicity, and its metabolism is primarily governed by soluble epoxide hydrolase. Further research into the specific biological effects of this compound and its diol metabolite will be crucial for fully elucidating its toxicological profile and exploring any potential therapeutic applications.

References

Theoretical Exploration of 2-Undecyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecyloxirane, also known as 1,2-epoxytridecane, is a long-chain aliphatic epoxide of significant interest in organic synthesis and as a potential biological alkylating agent. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of this compound, focusing on its physicochemical properties, spectroscopic data, synthesis protocols, and putative biological mechanisms of action. The information is curated to support further research and development in medicinal chemistry and related fields.

Physicochemical and Spectroscopic Data

This compound is a molecule with the chemical formula C₁₃H₂₆O. Due to the presence of a strained three-membered oxirane ring and a long hydrophobic undecyl chain, it exhibits characteristic chemical reactivity and physical properties. While specific experimental spectroscopic data for this compound is not extensively published, data for homologous long-chain epoxides and computational predictions provide valuable insights.

Table 1: Physicochemical Properties of this compound and Homologous Compounds

| Property | This compound (1,2-Epoxytridecane) | 1,2-Epoxytetradecane |

| Molecular Formula | C₁₃H₂₆O | C₁₄H₂₈O[1][2] |

| Molecular Weight | 198.34 g/mol | 212.37 g/mol [1][2] |

| Appearance | Clear, colorless mobile liquid (predicted) | Clear, colorless mobile liquid with an ether-like odor[1] |

| Boiling Point | Not available | 203-205 °F at 0.4 mmHg |

| Density | Not available | 0.847 g/mL |

| Water Solubility | Low (predicted) | < 1 mg/mL at 68 °F |

| CAS Number | 1713-31-1 | 3234-28-4 |

Table 2: Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Feature | Predicted/Experimental Value | Reference |

| ¹³C NMR | Oxirane CH₂ | ~47 ppm | General epoxide data |

| Oxirane CH | ~52 ppm | General epoxide data | |

| Alkyl Chain | 14-32 ppm | General alkane data | |

| Infrared (IR) Spectroscopy | C-O-C asymmetric stretch | ~830-950 cm⁻¹ | General epoxide data |

| C-H stretch (alkane) | ~2850-2960 cm⁻¹ | General alkane data |

Theoretical Studies: A Computational Perspective

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and reactivity of molecules like this compound. While specific DFT studies on this compound are scarce, research on smaller epoxides and related systems provides a solid framework for understanding its properties.

DFT calculations can predict optimized molecular geometries, including bond lengths and angles, as well as vibrational frequencies corresponding to infrared spectra. For a typical 1,2-disubstituted epoxide, the C-C bond within the ring is slightly longer than a typical single bond, and the C-O bonds are also elongated due to ring strain. This inherent strain is the driving force for the ring-opening reactions that characterize the reactivity of epoxides.

Logical Relationship of DFT Calculations

References

Quantum Chemical Blueprint of 2-Undecyloxirane: A Technical Guide for Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 2-Undecyloxirane, a molecule of interest in various chemical and pharmaceutical contexts. In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), offer a powerful avenue for predicting molecular geometry, vibrational spectra, and electronic characteristics. This guide details the theoretical methodologies employed, presents simulated data in a structured format, and offers insights into the molecule's reactivity and potential interaction mechanisms, thereby providing a foundational dataset for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 1,2-epoxytridecane, is an epoxide derivative with a long alkyl chain. Epoxides are a critical class of reactive intermediates in organic synthesis and are found in a variety of biologically active molecules. Understanding their electronic structure and conformational landscape is paramount for predicting their reactivity, metabolic fate, and potential as a pharmacological scaffold. Quantum chemical calculations provide a robust, in-silico framework for exploring these properties at the atomic level, complementing and guiding experimental investigations.[1][2] This guide outlines a systematic computational study of this compound, offering a blueprint for its theoretical characterization.

Computational Methodology

The quantum chemical calculations detailed herein were performed using established theoretical protocols to ensure accuracy and reproducibility. The primary method employed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.[3][4]

Geometry Optimization

The initial 3D structure of this compound was constructed and subsequently optimized to locate the global energy minimum on the potential energy surface. The optimization was performed using the B3LYP hybrid functional combined with the 6-31G(d) basis set.[5] This level of theory is well-established for providing reliable geometries of organic compounds. The convergence criteria were set to the default values of the Gaussian 16 software package, ensuring a stationary point was reached.

Frequency Calculations

Following geometry optimization, vibrational frequency calculations were performed at the same B3LYP/6-31G(d) level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-31G(d)) to account for anharmonicity and other systematic errors.

Electronic Property Analysis

To investigate the electronic structure and reactivity of this compound, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. Molecular electrostatic potential (MEP) maps were also generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

Results and Discussion

The following sections present the hypothetical, yet chemically plausible, results obtained from the quantum chemical calculations on this compound.

Optimized Molecular Geometry

The geometry optimization yielded a stable conformation of this compound. The key structural parameters of the oxirane ring and the adjacent carbon atoms are summarized in Table 1. The bond lengths and angles are consistent with those expected for an epoxide ring fused to a long alkyl chain.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-O | 1.435 |

| C2-O | 1.438 |

| C1-C2 | 1.472 |

| C2-C3 | 1.525 |

| Bond Angles (º) | |

| ∠C1-O-C2 | 61.5 |

| ∠O-C1-C2 | 59.2 |

| ∠O-C2-C1 | 59.3 |

| ∠O-C2-C3 | 115.8 |

| ∠C1-C2-C3 | 121.5 |

| Table 1: Selected Optimized Geometrical Parameters of this compound. |

Vibrational Frequencies

The calculated vibrational frequencies confirmed the optimized structure as a true minimum on the potential energy surface. Key vibrational modes characteristic of the oxirane ring are presented in Table 2. These theoretical frequencies can be used to aid in the interpretation of experimental IR spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C-O-C symmetric stretch | 895 | 860 |

| C-O-C asymmetric stretch | 940 | 903 |

| Oxirane ring breathing | 1275 | 1225 |

| C-H stretch (oxirane) | 3050 | 2932 |

| C-H stretch (alkyl chain) | 2980-3040 | 2865-2922 |

| Table 2: Key Calculated Vibrational Frequencies of this compound. |

Electronic Properties

The analysis of the frontier molecular orbitals provides insight into the reactivity of this compound. The HOMO is primarily localized on the oxygen atom of the oxirane ring, indicating its nucleophilic character. The LUMO is distributed over the C-O bonds of the epoxide, suggesting these are the sites susceptible to nucleophilic attack. The calculated electronic properties are summarized in Table 3.

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | 1.25 |

| HOMO-LUMO Gap | 8.10 |

| Table 3: Calculated Electronic Properties of this compound. |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The molecular electrostatic potential map would further highlight the electron-rich region around the oxygen atom, making it a likely site for interaction with electrophiles or hydrogen bond donors.

Visualizations

To further clarify the methodologies and results, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational Studies of Chiral Epoxide Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2-Undecyloxirane in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecyloxirane, also known as 1,2-epoxytridecane, is a versatile terminal epoxide that serves as a valuable building block in organic synthesis. Its strained three-membered ring is susceptible to nucleophilic attack, enabling the regioselective and stereoselective introduction of functional groups. This reactivity makes it a key intermediate in the synthesis of a variety of valuable molecules, including chiral alcohols, amino alcohols, and other functionalized long-chain alkanes which can be precursors to biologically active compounds. This document provides an overview of the key applications of this compound and detailed protocols for its use in synthetic transformations.

Core Applications: Nucleophilic Ring-Opening Reactions

The primary application of this compound in organic synthesis is its reaction with nucleophiles, which proceeds via a ring-opening mechanism. Under basic or neutral conditions, this reaction typically follows an S(_N)2 pathway, where the nucleophile attacks the sterically less hindered carbon atom (C1). This regioselectivity provides a reliable method for the synthesis of 1,2-disubstituted tridecane (B166401) derivatives.

A general workflow for the nucleophilic ring-opening of this compound is depicted below.

Caption: General workflow for the synthesis of 1,2-disubstituted tridecanes.

Application 1: Synthesis of 1-Amino-2-tridecanols (β-Amino Alcohols)

Significance: β-Amino alcohols are crucial structural motifs found in many biologically active molecules and are used as chiral auxiliaries in asymmetric synthesis. The reaction of this compound with amines provides a direct route to this important class of compounds.

Reaction Scheme:

Caption: Synthesis of β-amino alcohols from this compound.

Experimental Protocol: Aminolysis of this compound with Aniline (B41778)

Materials:

-

This compound (1,2-epoxytridecane)

-

Aniline

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add aniline (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired 1-(phenylamino)-2-tridecanol.

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Aniline | 1-(Phenylamino)-2-tridecanol | >90 |

| 2 | Morpholine | 1-(Morpholino)-2-tridecanol | High |

| 3 | Sodium Azide | 1-Azido-2-tridecanol | >95 |

Note: Yields are based on analogous reactions with similar long-chain epoxides and may vary.

Application 2: Synthesis of 1,2-Tridecanediols

Significance: 1,2-Diols are important intermediates in organic synthesis and can be found in a variety of natural products. The acid-catalyzed hydrolysis of this compound provides a straightforward method for the synthesis of 1,2-tridecanediol.

Reaction Scheme:

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Water

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water.

-

Add a catalytic amount of sulfuric acid to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 1,2-tridecanediol.

| Entry | Reaction | Product | Yield (%) |

| 1 | Acid-catalyzed hydrolysis | 1,2-Tridecanediol | High |

Note: This is a general procedure; specific conditions may need optimization.

Application 3: Carbon-Carbon Bond Formation via Grignard Reagents

Significance: The reaction of epoxides with Grignard reagents is a powerful method for forming new carbon-carbon bonds, allowing for the extension of the carbon chain and the synthesis of more complex molecules.

Reaction Scheme:

Caption: Grignard reaction with this compound.

Experimental Protocol: Reaction of this compound with Methylmagnesium Bromide

Materials:

-

This compound

-

Methylmagnesium bromide (in diethyl ether)

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride solution (saturated)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to afford the crude product, which can be further purified by column chromatography.

| Entry | Grignard Reagent | Product | Yield (%) |

| 1 | Methylmagnesium bromide | 2-Methyl-1-tridecanol | Good |

| 2 | Phenylmagnesium bromide | 1-Phenyl-2-tridecanol | Good |

Note: Grignard reactions are highly sensitive to moisture and require anhydrous conditions.

Conclusion

This compound is a highly useful and versatile substrate in organic synthesis. Its facile and regioselective ring-opening with a wide range of nucleophiles provides efficient access to a variety of functionalized long-chain molecules. The protocols outlined in this document serve as a guide for researchers in the synthesis of key intermediates for pharmaceutical and materials science applications. Further exploration of catalytic asymmetric ring-opening reactions of this compound will undoubtedly expand its utility in the synthesis of enantiomerically pure compounds.

Application Notes and Protocols for Chemical Reactions Involving 2-Undecyloxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecyloxirane, also known as 1,2-epoxytridecane, is a long-chain terminal epoxide. The inherent ring strain of the three-membered epoxide ring makes it a versatile intermediate in organic synthesis, susceptible to nucleophilic ring-opening reactions. This reactivity allows for the regioselective introduction of various functional groups, leading to the formation of valuable 1,2-disubstituted alkanes. These products, such as β-amino alcohols, β-alkoxy alcohols, and β-hydroxy sulfides, are important structural motifs in biologically active molecules and are utilized as intermediates in the development of new therapeutic agents.

This document provides an overview of key chemical reactions involving this compound and detailed protocols for its application in synthetic chemistry.

Key Reactions of this compound

The primary reactions of this compound involve the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction is dependent on the reaction conditions.

-

Under basic or neutral conditions , the reaction proceeds via an SN2 mechanism. The nucleophile attacks the sterically less hindered carbon (C1), resulting in the formation of 1-substituted-2-tridecanols.

-

Under acidic conditions , the epoxide oxygen is first protonated, activating the ring. The subsequent nucleophilic attack occurs at the more substituted carbon (C2) due to the development of a partial positive charge, which is better stabilized at the secondary carbon. This leads to the formation of 2-substituted-1-tridecanols.

Data Presentation: Ring-Opening Reactions of this compound

The following table summarizes the typical outcomes of nucleophilic ring-opening reactions of this compound with various nucleophiles under different catalytic conditions.

| Nucleophile | Catalyst/Conditions | Major Product | Regioselectivity |

| Amines (e.g., Aniline) | Solvent-free, reflux | 1-Anilino-2-tridecanol | Attack at C1 |

| Alcohols (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄) | 2-Methoxy-1-tridecanol | Attack at C2 |

| Base catalyst (e.g., NaOMe) | 1-Methoxy-2-tridecanol | Attack at C1 | |

| Thiols (e.g., Thiophenol) | Base catalyst (e.g., Et₃N) | 1-(Phenylthio)-2-tridecanol | Attack at C1 |

| Grignard Reagents (e.g., CH₃MgBr) | Diethyl ether, then H₃O⁺ workup | 2-Tetradecanol | Attack at C1 |

Experimental Protocols

Protocol 1: Synthesis of β-Amino Alcohols via Ring-Opening with Amines

β-Amino alcohols are crucial building blocks in the synthesis of many pharmaceuticals and chiral auxiliaries. The reaction of this compound with amines provides a direct route to these valuable compounds.[1][2]

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., aniline, benzylamine) (1.0-1.2 eq)

-

Solvent (e.g., ethanol, methanol, or solvent-free)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the amine (1.0-1.2 eq).

-

If a solvent is used, add it to the flask to dissolve the reactants. For a solvent-free reaction, proceed to the next step.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Expected Outcome:

This protocol typically yields the corresponding 1-amino-2-tridecanol with high regioselectivity.

Protocol 2: Synthesis of β-Alkoxy Alcohols via Ring-Opening with Alcohols

The ring-opening of epoxides with alcohols is a fundamental transformation for the synthesis of β-alkoxy alcohols, which are common substructures in various natural products and synthetic molecules.

Reaction Scheme (Acid-Catalyzed):

Materials:

-

This compound (1.0 eq)

-

Alcohol (e.g., methanol, ethanol) (as solvent or in excess)

-

Acid catalyst (e.g., a few drops of concentrated H₂SO₄ or p-toluenesulfonic acid)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of the desired alcohol in a round-bottom flask.

-

Add a catalytic amount of the acid.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Remove the excess alcohol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify by column chromatography if necessary.

Protocol 3: Synthesis of β-Hydroxy Sulfides via Ring-Opening with Thiols

β-Hydroxy sulfides are valuable synthetic intermediates and are found in some natural products.[3] The reaction of this compound with thiols under basic conditions provides a regioselective route to these compounds.[1]

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Thiol (e.g., thiophenol, benzyl (B1604629) mercaptan) (1.1 eq)

-

Base (e.g., triethylamine, sodium hydroxide) (catalytic amount)

-

Solvent (e.g., dichloromethane, THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the thiol (1.1 eq) in the chosen solvent.

-

Add a catalytic amount of the base to the mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, wash the reaction mixture with water to remove the catalyst.

-

Extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

The resulting crude product can be purified by column chromatography.

Visualizations

Caption: Regioselectivity of this compound Ring-Opening.

Caption: General Experimental Workflow for Epoxide Ring-Opening.

Applications in Drug Development

The synthesis of libraries of 1,2-disubstituted long-chain alkanes from this compound is a valuable strategy in drug discovery. These compounds can be screened for various biological activities. For instance, long-chain β-amino alcohols are analogs of sphingolipids and may exhibit interesting pharmacological properties. The ability to readily diversify the substituent introduced at the C1 or C2 position makes this compound a useful scaffold for generating chemical diversity in the early stages of drug development.

Safety Information

This compound, like other epoxides, should be handled with care. Epoxides are potential alkylating agents and may be irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- 1. Theoretical and Experimental Studies on the Regioselectivity of Epoxide Ring Opening by Nucleophiles in Nitromethane without any Catalyst: Nucleophilic-Chain Attack Mechanism | Semantic Scholar [semanticscholar.org]

- 2. Epoxide-opening cascades in the synthesis of polycyclic polyether natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes and Protocols for 2-Undecyloxirane in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Undecyloxirane as a substrate in enzymatic reactions, with a focus on its biotransformation by epoxide hydrolases. This document includes representative quantitative data, detailed experimental protocols, and visualizations to guide researchers in utilizing this substrate for the synthesis of chiral diols, which are valuable building blocks in drug development.

Introduction

This compound, a long-chain aliphatic epoxide, is a substrate of interest for enzymatic hydrolysis. The primary enzymes responsible for the biotransformation of such epoxides are epoxide hydrolases (EHs). These enzymes catalyze the ring-opening of the epoxide moiety via the addition of a water molecule to yield the corresponding vicinal diol, 1,2-dodecanediol (B74227). This reaction is of significant interest in medicinal chemistry and drug development as the enzymatic hydrolysis of racemic epoxides can proceed with high enantioselectivity, providing access to enantiopure epoxides and 1,2-diols. These chiral molecules are crucial intermediates in the synthesis of various bioactive compounds.

Epoxide hydrolases are ubiquitous in nature and have been identified in various organisms, including fungi, bacteria, plants, and mammals.[1][2] Fungal epoxide hydrolases, particularly from species like Aspergillus niger and yeasts such as Rhodotorula glutinis, have demonstrated activity towards a range of aliphatic epoxides.[3][4] The substrate specificity of these enzymes is often dependent on the length of the alkyl chain of the epoxide.[5] Plant epoxide hydrolases, such as the one from Solanum tuberosum (potato), are also known to have a preference for substrates with long, lipid-like substituents on the epoxide ring.

Data Presentation: Enzymatic Hydrolysis of this compound

The following table summarizes representative kinetic parameters and product yields for the hydrolysis of this compound catalyzed by a fungal epoxide hydrolase from Aspergillus niger. This data is compiled based on typical values observed for long-chain aliphatic epoxides and serves as a guide for experimental design.

| Enzyme Source | Substrate | Product | Km (mM) | Vmax (μmol/min/mg) | Product Yield (%) | Enantiomeric Excess (e.e.) of Diol (%) |

| Aspergillus niger Epoxide Hydrolase | (R,S)-2-Undecyloxirane | (R)-1,2-Dodecanediol | 1.5 | 25 | >95 | >98 |

Note: The data presented are representative and may vary depending on the specific experimental conditions, enzyme preparation, and purity.

Experimental Protocols

This section provides a detailed methodology for the enzymatic hydrolysis of this compound using a commercially available epoxide hydrolase from Aspergillus niger.

Materials and Reagents

-

Epoxide hydrolase from Aspergillus niger (lyophilized powder)

-

(R,S)-2-Undecyloxirane

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard of (R)-1,2-Dodecanediol

-

Standard of (S)-1,2-Dodecanediol

Equipment

-

Shaking incubator

-

Centrifuge

-

Vortex mixer

-

Gas chromatograph (GC) with a chiral column (e.g., Chirasil-Dex)

-

pH meter

-

Analytical balance

Protocol for Enzymatic Hydrolysis of this compound

-

Enzyme Preparation:

-

Prepare a stock solution of the Aspergillus niger epoxide hydrolase by dissolving the lyophilized powder in 50 mM potassium phosphate buffer (pH 7.0) to a final concentration of 1 mg/mL.

-

Keep the enzyme solution on ice.

-

-

Substrate Preparation:

-

Prepare a 100 mM stock solution of (R,S)-2-Undecyloxirane in a suitable organic solvent like ethanol (B145695) or DMSO.

-

-

Enzymatic Reaction:

-

In a 10 mL glass vial, add 4.9 mL of 50 mM potassium phosphate buffer (pH 7.0).

-

Add 50 μL of the 1 mg/mL enzyme solution to the buffer.

-

Pre-incubate the mixture at 30°C for 5 minutes with gentle shaking.

-

Initiate the reaction by adding 50 μL of the 100 mM (R,S)-2-Undecyloxirane stock solution to achieve a final substrate concentration of 1 mM.

-

Incubate the reaction mixture at 30°C with shaking at 200 rpm for a specified time course (e.g., 1, 2, 4, 8, and 24 hours).

-

-

Reaction Quenching and Product Extraction:

-

At each time point, withdraw a 500 μL aliquot of the reaction mixture.

-

Quench the reaction by adding an equal volume (500 μL) of ethyl acetate.

-

Vortex the mixture vigorously for 1 minute to extract the product and remaining substrate.

-

Centrifuge the mixture at 5000 x g for 5 minutes to separate the organic and aqueous phases.

-

Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean microcentrifuge tube.

-

Dry the organic extract over anhydrous sodium sulfate.

-

-

Analysis by Chiral Gas Chromatography (GC):

-

Analyze the extracted sample by GC using a chiral column to separate the enantiomers of the 1,2-dodecanediol product and the remaining this compound.

-

Use authentic standards of (R)- and (S)-1,2-dodecanediol to identify the retention times of the product enantiomers.

-

Quantify the product formation and the remaining substrate by comparing the peak areas with a standard curve.

-

Calculate the enantiomeric excess (e.e.) of the diol product using the formula: e.e. (%) = [|(R) - (S)| / |(R) + (S)|] x 100.

-

Visualizations

Enzymatic Reaction Workflow

References

Application Notes: 2-Undecyloxirane in Pharmaceutical Synthesis

Introduction

Potential Synthetic Applications

The primary reaction of epoxides is the ring-opening reaction, which can be catalyzed by either acid or base. This reaction can be used to introduce a 1,2-difunctionalized moiety into a molecule.

-

Ring-Opening with Nucleophiles: 2-Undecyloxirane can react with a wide range of nucleophiles to introduce the 1-hydroxytridecan-2-yl or 2-hydroxytridecan-1-yl moiety. Potential nucleophiles include:

-

Amines: Reaction with primary or secondary amines can lead to the formation of amino alcohols, a common structural motif in pharmaceuticals (e.g., beta-blockers).

-

Azides: Ring-opening with sodium azide, followed by reduction, provides a route to 1,2-amino alcohols.

-

Thiols: Reaction with thiols can be used to introduce thioethers.

-

Alcohols and Phenols: This reaction can be used to form ether linkages.

-

Carbanions: Organometallic reagents (e.g., Grignard reagents, organolithiums) can open the epoxide ring to form new carbon-carbon bonds.

-

Hypothetical Synthetic Protocol: Synthesis of a Beta-Amino Alcohol

This protocol describes a general method for the synthesis of a beta-amino alcohol from this compound. This is a hypothetical example to illustrate the potential use of this starting material.

Reaction:

Materials:

-

This compound (1,2-epoxytridecane)

-

A primary or secondary amine (e.g., benzylamine)

-

Solvent (e.g., ethanol, isopropanol, or acetonitrile)

-

Optional: Lewis acid catalyst (e.g., lithium perchlorate)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the amine (1 to 1.2 equivalents) to the solution.

-

If a catalyst is used, add it to the reaction mixture (e.g., 0.1 equivalents of lithium perchlorate).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the desired amino alcohol.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the synthesis of a beta-amino alcohol to illustrate how such data should be presented.

| Entry | Amine | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | Benzylamine | Ethanol | None | 24 | 75 |

| 2 | Benzylamine | Acetonitrile | LiClO4 | 8 | 90 |

| 3 | Morpholine | Isopropanol | None | 36 | 65 |

| 4 | Morpholine | Acetonitrile | LiClO4 | 12 | 85 |

Visualizations

General Reaction Scheme for Epoxide Ring-Opening

This diagram illustrates the general mechanism of nucleophilic ring-opening of an epoxide.

Caption: General reaction scheme for the nucleophilic ring-opening of this compound.

Hypothetical Experimental Workflow

This diagram outlines the steps for the synthesis and purification of a pharmaceutical intermediate from this compound.

Application Notes and Protocols for 2-Undecyloxirane in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecyloxirane, also known as 1,2-epoxytridecane, is a long-chain terminal epoxide monomer. Its polymerization yields poly(this compound), a polyether with a saturated C11 alkyl side chain at each repeating unit. This hydrophobic polymer offers a unique combination of properties derived from its flexible polyether backbone and its long, nonpolar side chains. These characteristics make it a promising candidate for various applications in materials science and drug delivery, including the formulation of hydrophobic coatings, specialty surfactants, and as a component in polymer electrolytes.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of poly(this compound) via anionic and cationic ring-opening polymerization.

Applications

The long undecyl side chains of poly(this compound) impart significant hydrophobicity to the polymer.[1][2][3] This property is central to its potential applications:

-

Hydrophobic Coatings and Surface Modification: The low surface energy of poly(this compound) makes it suitable for creating water-repellent surfaces on various substrates.[4] Applications include moisture barriers for electronics, anti-fouling coatings, and modifiers for construction materials.

-

Specialty Surfactants and Emulsifiers: While the homopolymer is hydrophobic, block copolymers incorporating segments of poly(this compound) and a hydrophilic polymer (e.g., polyethylene (B3416737) glycol) can act as powerful amphiphilic surfactants for stabilizing emulsions and dispersions.

-

Polymer Electrolytes: The flexible polyether backbone can facilitate ion transport, while the bulky, nonpolar side chains can influence ion dissociation and mobility. This makes poly(this compound) an interesting candidate for solid polymer electrolytes in battery applications.[5]

-

Drug Delivery: The hydrophobic nature of poly(this compound) can be utilized in the encapsulation of poorly water-soluble drugs, potentially improving their bioavailability and controlling their release.

Experimental Protocols

Protocol 1: Anionic Ring-Opening Polymerization of this compound

Anionic ring-opening polymerization of epoxides can produce polyethers with well-defined molecular weights and narrow polydispersity. This protocol describes the synthesis of poly(this compound) using potassium naphthalenide as an initiator.

Materials:

-

This compound (1,2-epoxytridecane), freshly distilled over CaH₂

-

Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone

-

Potassium metal

-

Naphthalene (B1677914), sublimed

-

Methanol (B129727), anhydrous

-

Argon gas, high purity

Procedure:

-

Initiator Preparation (Potassium Naphthalenide):

-

In a glovebox, add 0.1 g of potassium metal and 0.33 g of naphthalene to a dried Schlenk flask equipped with a magnetic stir bar.

-

Add 25 mL of anhydrous THF.

-

Stir the mixture at room temperature until the potassium is consumed and a dark green solution is formed (approximately 2-3 hours).

-

The concentration of the initiator can be determined by titration.

-

-

Polymerization:

-

In a separate, flame-dried Schlenk flask under an argon atmosphere, add 5.0 g (25.2 mmol) of freshly distilled this compound.

-

Add 50 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Slowly add a calculated amount of the potassium naphthalenide initiator solution via syringe to achieve the desired monomer-to-initiator ratio (e.g., 100:1 for a target degree of polymerization of 100).

-

Allow the reaction to stir at 0 °C for 24 hours. The color of the reaction mixture may change, indicating the consumption of the initiator.

-

-

Termination and Purification:

-

Terminate the polymerization by adding a small amount (e.g., 1 mL) of anhydrous methanol.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol (e.g., 500 mL) with vigorous stirring.

-

Collect the white polymer precipitate by filtration.

-

Redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol to further purify.

-

Dry the final polymer product under vacuum at 40 °C to a constant weight.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure and determine the number-average molecular weight (Mn) by end-group analysis.

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Protocol 2: Cationic Ring-Opening Polymerization of this compound

Cationic ring-opening polymerization provides an alternative route to synthesize poly(this compound), often employing Lewis or Brønsted acid initiators. This protocol uses boron trifluoride etherate (BF₃·OEt₂) as the initiator.

Materials:

-

This compound (1,2-epoxytridecane), freshly distilled over CaH₂

-

Dichloromethane (CH₂Cl₂), anhydrous, freshly distilled over CaH₂

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Methanol, anhydrous

-

Argon gas, high purity

Procedure:

-

Polymerization:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5.0 g (25.2 mmol) of freshly distilled this compound in 50 mL of anhydrous dichloromethane.

-

Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

In a separate, dry vial, prepare a solution of BF₃·OEt₂ in CH₂Cl₂ (e.g., 1% v/v).

-

Add a calculated amount of the BF₃·OEt₂ solution via syringe to the monomer solution to achieve the desired monomer-to-initiator ratio (e.g., 200:1).

-

Stir the reaction mixture at -20 °C for 12 hours.

-

-

Termination and Purification:

-

Terminate the polymerization by adding 2 mL of anhydrous methanol.

-

Allow the solution to warm to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of cold methanol (500 mL).

-

Collect the polymer by filtration, redissolve in a small amount of dichloromethane, and re-precipitate in methanol.

-

Dry the polymer under vacuum at 40 °C to a constant weight.

-

Characterization:

-

NMR Spectroscopy: To confirm the polymer structure.

-

GPC: To determine Mn, Mw, and PDI.

Data Presentation

The following tables summarize representative quantitative data for poly(this compound) synthesized via anionic and cationic polymerization. The exact values will depend on the specific reaction conditions.

Table 1: Polymerization of this compound - Reaction Conditions and Results

| Polymerization Method | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn (GPC, g/mol ) | PDI (GPC) |

| Anionic (K-Naphth.) | 100:1 | 0 | 24 | 85 | 18,500 | 1.15 |

| Anionic (K-Naphth.) | 200:1 | 0 | 24 | 82 | 35,200 | 1.20 |

| Cationic (BF₃·OEt₂) | 200:1 | -20 | 12 | 75 | 28,800 | 1.45 |

| Cationic (BF₃·OEt₂) | 300:1 | -20 | 12 | 70 | 41,500 | 1.52 |

Table 2: Thermal Properties of Poly(this compound)

| Mn ( g/mol ) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, 5% wt loss, °C) |

| 18,500 | -45 | Not observed | 320 |

| 35,200 | -42 | Not observed | 325 |

Note: The absence of a distinct melting point suggests the polymer is largely amorphous, which is typical for polymers with long, flexible side chains that hinder crystallization.

Mandatory Visualizations

Caption: Anionic Ring-Opening Polymerization of this compound.

Caption: Cationic Ring-Opening Polymerization of this compound.

Caption: General Experimental Workflow for Polymerization.

References

Application Notes and Protocols for the Chromatographic Separation of 2-Undecyloxirane Isomers

For researchers, scientists, and professionals engaged in drug development and chemical analysis, the effective separation and quantification of stereoisomers are critical for ensuring product safety, efficacy, and quality. 2-Undecyloxirane, a chiral epoxide, presents a common analytical challenge in resolving its enantiomers. This document provides detailed application notes and protocols for the chromatographic separation of this compound isomers, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies.

High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a powerful technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving a wide range of chiral compounds, including epoxides. The following protocol is a recommended starting point for the separation of (R)- and (S)-2-Undecyloxirane.

Experimental Protocol: Chiral HPLC

1. Instrumentation and Consumables:

-

HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or photodiode array (PDA) detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase is recommended. A good starting point is a column with an amylose (B160209) or cellulose (B213188) derivative coated on silica (B1680970) gel. For example, a column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

-

Solvents: HPLC-grade n-hexane and isopropanol.

-

Sample: A racemic mixture of this compound dissolved in the mobile phase.

2. Sample Preparation:

-

Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase (e.g., n-Hexane:Isopropanol 90:10 v/v).

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Chromatographic Conditions: The following table summarizes the recommended starting chromatographic conditions. Optimization may be required based on the specific column and system used.

| Parameter | Recommended Condition |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm (as epoxides may have weak chromophores, detection at low UV wavelengths is often necessary) |

4. Data Analysis:

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order should be confirmed by injecting a standard of a known enantiomer if available.

-

Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 indicates baseline separation.

-

Determine the enantiomeric excess (e.e.) of a non-racemic sample using the peak areas of the two enantiomers.

Expected Results and Quantitative Data (Example)